6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine
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Overview
Description
6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a pyridine ring
Preparation Methods
The synthesis of 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The pyridazine and pyridine rings are then incorporated through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used [4][4].
Scientific Research Applications
6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other piperazine and pyridazine derivatives, such as:
- 6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-2-30-19-5-3-17(4-6-19)22(29)28-15-13-27(14-16-28)21-8-7-20(25-26-21)24-18-9-11-23-12-10-18/h3-12H,2,13-16H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLIBFNHVANNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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